N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
Description
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a synthetic acetamide derivative featuring a unique trifluoromethylphenyl-ureido-phenyl core linked to a methoxyethyl group. The methoxyethyl chain may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-28-11-10-23-17(26)12-13-2-6-15(7-3-13)24-18(27)25-16-8-4-14(5-9-16)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXQRDPBLWUAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(trifluoromethyl)phenyl isocyanate, which is then reacted with 4-aminophenylacetic acid to form the corresponding urea derivative. This intermediate is further reacted with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and phenylureido moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.
Comparison with Similar Compounds
Key Research Findings and Implications
- Trifluoromethyl Effects : The CF₃ group consistently improves metabolic stability across analogs, as seen in compounds 10d, 14, and 7k .
- Substituent Trade-offs : Piperazine/morpholine rings (e.g., 14, 15) enhance solubility but may reduce target specificity compared to the methoxyethyl group in the target compound .
Biological Activity
N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies, providing a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 444.48 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve biological activity.
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of similar compounds in the acetamide class. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis indicated that modifications in the ureido and acetamide moieties can significantly influence anticonvulsant efficacy .
Table 1: Summary of Anticonvulsant Activity in Related Compounds
| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |
|---|---|---|---|
| Compound A | 100 | 75 | None |
| Compound B | 300 | 50 | Mild |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems, particularly those involved in seizure activity. The presence of the ureido group suggests potential interactions with GABAergic pathways, which are critical for anticonvulsant effects.
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies involving related acetamides revealed variable neurotoxicity, often dependent on the substituents on the aromatic rings. The neurotoxicity was assessed using rotarod tests, indicating that while some derivatives showed minimal adverse effects, others exhibited significant toxicity at higher doses .
Q & A
Q. What are the key steps in synthesizing N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Ureido Formation : React 4-(trifluoromethyl)phenyl isocyanate with 4-aminophenylacetamide under anhydrous conditions (e.g., dry DCM, 0–5°C, 12–24 hours) to form the ureido intermediate .
Etherification : Introduce the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide in the presence of NaH or K₂CO₃ in DMF (60–80°C, 6–8 hours) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Optimization involves adjusting solvent polarity, temperature, and catalyst loading to maximize yield and minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C, ureido NH protons at δ ~8–9 ppm in ¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ expected for C₁₉H₁₉F₃N₂O₃) .
- IR Spectroscopy : Ureido C=O stretch at ~1640–1680 cm⁻¹ and amide N–H at ~3300 cm⁻¹ .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy. The methoxyethyl group enhances hydrophilicity, while the trifluoromethylphenyl moiety may reduce aqueous solubility .
- Stability : Incubate the compound in simulated gastric fluid (pH 2) and plasma (37°C, 24 hours), monitoring degradation via HPLC. Amide bonds are prone to hydrolysis in acidic conditions .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., EGFR or PARP targets) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the phenyl ring (e.g., replace trifluoromethyl with chloro or methoxy) and modify the methoxyethyl chain length .
- Activity Profiling : Test analogs against a panel of cancer cell lines and enzymes. For example, replacing trifluoromethyl with 3-chlorophenyl in related urea derivatives reduced cytotoxicity by 40% .
- Data Table :
| Substituent (R) | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| CF₃ (Parent) | 2.1 | 3.8 |
| Cl | 5.4 | 4.2 |
| OCH₃ | 8.9 | 3.1 |
Q. What strategies address contradictory data in biological activity studies?
- Methodological Answer :
- Replicate Assays : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Meta-Analysis : Compare datasets across labs, adjusting for variables like cell passage number or serum content in media .
Q. How can metabolic stability and toxicity be evaluated in preclinical models?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- In Vivo Toxicity : Administer 10–100 mg/kg doses in rodents, monitoring body weight, organ histology, and serum biomarkers (ALT, AST) for 14 days .
Q. What computational tools predict binding modes with target proteins?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
